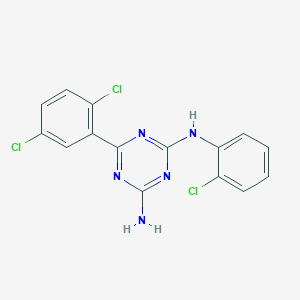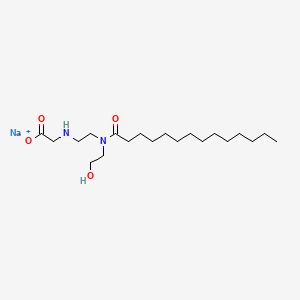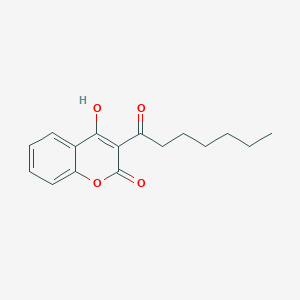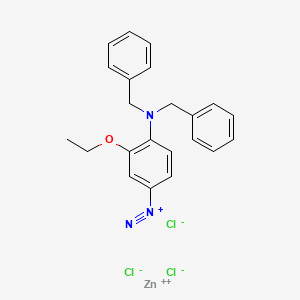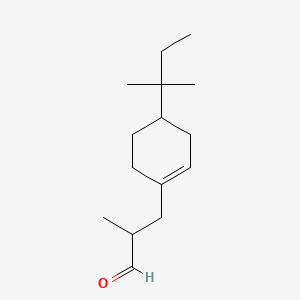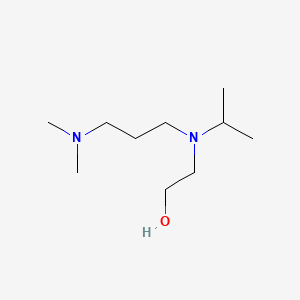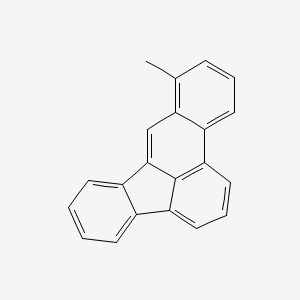
9-Methylbenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo(b)fluoranthene, characterized by the addition of a methyl group at the 9th position. This compound is part of a larger class of PAHs known for their complex structures and significant environmental and health impacts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium-phosphine complex catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, yielding this compound along with minor by-products .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine in dichloromethane; nitration using nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated PAHs.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
9-Methylbenzo(b)fluoranthene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. This compound can induce oxidative stress, leading to cellular damage and apoptosis. The activation of pathways such as the AMPK pathway has been implicated in its mechanism of action .
Comparaison Avec Des Composés Similaires
- Benzo(a)pyrene
- Benzo(b)fluoranthene
- Benzo(k)fluoranthene
- Chrysene
Comparison: 9-Methylbenzo(b)fluoranthene is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. Compared to benzo(a)pyrene, it has a different mutagenic profile and environmental stability . Its photophysical properties also make it distinct from other PAHs, making it valuable in materials science applications .
Propriétés
Numéro CAS |
95741-46-1 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
6-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-16-18-11-5-10-17-14-7-2-3-8-15(14)20(21(17)18)12-19(13)16/h2-12H,1H3 |
Clé InChI |
JUKXDJLZABSMFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


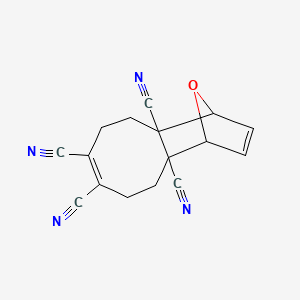
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
